3-Chloro-6-phenylpyridazine-4-carboxylic acid
Overview
Description
Synthesis Analysis
3-Chloro-6-phenylpyridazine-4-carboxylic acid plays a significant role in chemical transformations. It is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.Molecular Structure Analysis
The molecular formula of 3-Chloro-6-phenylpyridazine-4-carboxylic acid is C11H7ClN2O2 . The InChI key is NYUXYSKLVIYNMD-UHFFFAOYSA-N. The canonical SMILES string representation is C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)Cl.Chemical Reactions Analysis
3-Chloro-6-phenylpyridazine-4-carboxylic acid is involved in the formation of pyrimido [4,5-c]pyridazine and s-triazolo [3′,4′:2,3]pyrimido [4,5-c]pyridazine derivatives, showcasing its versatility in the synthesis of novel heterocyclic compounds.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-6-phenylpyridazine-4-carboxylic acid is 234.64 g/mol . The compound is solid in form .Scientific Research Applications
Synthesis of Tetrahydropyridazinones
This compound may be used in the synthesis of a series of 6-substituted phenyl-2-(3’-substituted phenyl pyridazin-6’-yl)-2,3,4,5-tetrahydropyridazin-3-ones, which are of interest in various chemical research fields .
Spectroscopic Analysis and Optical Properties
Safety and Hazards
The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-chloro-6-phenylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKYXOBPSZEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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